

"2-Chloro-6-(2,5-dichlorophenyl)phenol" IUPAC name and structure

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Compound of Interest

Compound Name: 2-Chloro-6-(2,5-dichlorophenyl)phenol

CAS No.: 67651-38-1

Cat. No.: B13349135

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Technical Monograph: 2-Chloro-6-(2,5-dichlorophenyl)phenol

Classification: Hydroxylated Polychlorinated Biphenyl (OH-PCB) Congener Application: Analytical Reference Standard, Environmental Toxicology, Metabolic Profiling

Structural Identity & Nomenclature

This guide details the physicochemical properties, synthesis, and analytical characterization of **2-Chloro-6-(2,5-dichlorophenyl)phenol**. In the context of environmental chemistry and toxicology, this molecule is classified as a specific congener of hydroxylated polychlorinated biphenyls (OH-PCBs), which are critical metabolites of industrial PCBs.

Nomenclature Hierarchy

To ensure precision in database searching and regulatory compliance, the following nomenclature mapping is established:

- Primary Name (User Specified): **2-Chloro-6-(2,5-dichlorophenyl)phenol**
- Systematic IUPAC Name: 3,2',5'-Trichloro[1,1'-biphenyl]-2-ol
 - Derivation: The biphenyl skeleton is numbered starting from the bridge. The hydroxyl group on the primary ring is assigned position 2 (ortho). The chlorine on the same ring is at position 3.^[1] The substituent ring bears chlorines at positions 2' and 5'.
- Chemical Formula: C₁₂H₇Cl₃O
- SMILES: Oc1c(Cl)cccc1-c1cc(Cl)ccc1Cl

Structural Analysis

The molecule features a sterically hindered phenol. The hydroxyl group is flanked by an ortho-chlorine atom and a bulky 2,5-dichlorophenyl group at the ortho' position.

- Electronic Effect: The electron-withdrawing nature of the three chlorine atoms increases the acidity of the phenolic proton compared to unsubstituted phenol (predicted pKa ~7.5 vs. 10.0).
- Steric Effect: The ortho-phenyl group creates significant steric bulk, potentially inhibiting phase II conjugation (glucuronidation/sulfation) in metabolic pathways, thereby increasing its persistence in biological systems.

Physicochemical Properties (Predicted)

Due to the specialized nature of this congener, experimental data is often extrapolated from homologous series. The following values are derived from QSAR models calibrated for polychlorinated biphenyls.

Property	Value (Predicted)	Significance
Molecular Weight	273.54 g/mol	Mass spectrometry target (M-H) ⁻ at m/z 271.
LogP (Octanol-Water)	4.8 – 5.2	Highly lipophilic; indicates bioaccumulation potential in lipid tissues.
pKa (Acidic)	7.4 ± 0.3	Physiologically relevant; exists as a phenolate anion at blood pH (7.4), facilitating protein binding (e.g., Transthyretin).
Boiling Point	~360°C	Requires high-temperature GC columns (e.g., DB-5ms) for analysis.
Physical State	Crystalline Solid	Likely white to off-white needles.

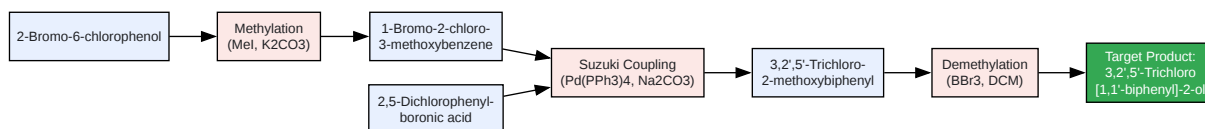
Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of high-purity (>98%) 3,2',5'-Trichloro[1,1'-biphenyl]-2-ol for use as an analytical standard.

Causality & Logic: Direct chlorination of 2-phenylphenol yields a mixture of isomers that are difficult to separate. A de novo construction of the biaryl bond using Suzuki-Miyaura coupling ensures regio-specificity. We utilize a methoxy-protected phenol to prevent catalyst poisoning by the acidic phenolic proton.

Reaction Scheme Diagram

The following directed graph illustrates the stepwise synthesis workflow.



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Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura cross-coupling.

Detailed Methodology

Step 1: Protection (Methylation)

- Reagents: Dissolve 2-bromo-6-chlorophenol (10 mmol) in acetone (50 mL). Add anhydrous K_2CO_3 (15 mmol) and Methyl Iodide (12 mmol).
- Condition: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Workup: Filter inorganic salts, concentrate filtrate, and redissolve in Et_2O . Wash with 1M NaOH (to remove unreacted phenol). Dry over $MgSO_4$.
- Yield: Expect >90% of 1-bromo-2-chloro-3-methoxybenzene.

Step 2: Cross-Coupling (Suzuki)

- Setup: In a Schlenk flask, combine the aryl bromide from Step 1 (1.0 eq) and 2,5-dichlorophenylboronic acid (1.2 eq).
- Catalyst: Add $Pd(PPh_3)_4$ (3-5 mol%).
- Solvent/Base: Add degassed Toluene:Ethanol (4:1) and 2M aq. Na_2CO_3 (3 eq).
- Reaction: Heat to $90^\circ C$ under Argon atmosphere for 12-16 hours.
- Purification: Silica gel column chromatography (Eluent: Hexane/DCM). Isolate 3,2',5'-trichloro-2-methoxybiphenyl.

Step 3: Deprotection

- Reaction: Dissolve intermediate in anhydrous DCM at -78°C. Slowly add BBr₃ (1M in DCM, 2.0 eq).
- Warming: Allow to warm to room temperature over 4 hours.
- Quench: Carefully quench with ice water (exothermic!).
- Extraction: Extract with DCM. The organic layer contains the target phenol.[2]
- Final Polish: Recrystallize from Hexane/Chloroform to obtain analytical grade crystals.

Analytical Characterization (Self-Validating System)

To certify the synthesized material as a reference standard, the following spectral signatures must be verified.

Technique	Expected Signature	Diagnostic Feature
¹ H NMR (400 MHz, CDCl ₃)	δ ~5.5-6.0 ppm (s, 1H)	OH Singlet: Exchangeable with D ₂ O.
δ ~7.1-7.5 ppm (m, 6H)	Aromatic Region: Complex coupling due to 1,2,3-substitution (Ring A) and 1,2,4-substitution (Ring B).	
GC-MS (EI)	m/z 272, 274, 276	Molecular Ion: Distinct isotope cluster (9:9:3 ratio) characteristic of 3 chlorine atoms.
m/z 237 (M - Cl)	Loss of one chlorine atom.	
IR Spectroscopy	3500-3400 cm ⁻¹	O-H Stretch: Sharp band (if non-H-bonded) or broad (if intermolecular H-bonding occurs).

Toxicology & Metabolic Significance

This molecule acts as a model for OH-PCBs, which are often more toxic than their parent compounds.

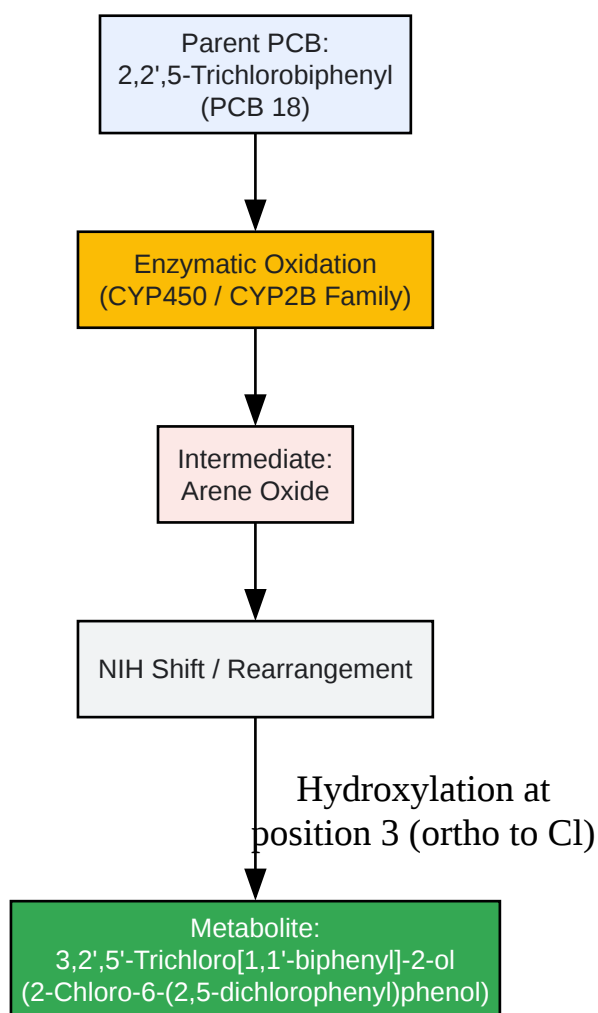
Endocrine Disruption Mechanism

OH-PCBs with chlorine atoms flanking the hydroxyl group (like this 2-chloro-6-phenylphenol structure) mimic the structure of Thyroxine (T4).

- **Transthyretin (TTR) Binding:** The phenolic ring mimics the outer ring of T4. The flanking chlorines occupy the hydrophobic pockets of the TTR binding site.
- **Consequence:** Displacement of natural T4, leading to lowered circulating thyroxine levels and potential neurodevelopmental toxicity.

Metabolic Pathway Diagram

The following diagram hypothesizes the formation of this metabolite from a parent PCB congener (e.g., PCB 18 or similar isomers).[2]



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Figure 2: Hypothetical metabolic formation via CYP450-mediated oxidation.

References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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